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molecular formula C8H7NSe B1595760 2-Methylbenzoselenazole CAS No. 2818-88-4

2-Methylbenzoselenazole

Cat. No. B1595760
M. Wt: 196.12 g/mol
InChI Key: VYFYELQQECQPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05241027

Procedure details

2-Methylbenzoselenazole (10.1 g ) was dissolved in 100 ml of chloroform, then 10.0 g of methyl iodide was added to the solution, and the mixture was heated in an autoclave at 80° C. for 5 days. The crystals resulting from the reaction were taken out by filtration, washed with ether and dried to give 16.4 g of 2,3-dimethyl-benzoselenazolium iodide (yield 94%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[Se:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][I:12]>C(Cl)(Cl)Cl>[I-:12].[CH3:1][C:2]1[Se:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N+:6]=1[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
CC=1[Se]C2=C(N1)C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals resulting from the reaction
FILTRATION
Type
FILTRATION
Details
were taken out by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[I-].CC=1[Se]C2=C([N+]1C)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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